N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is an organic compound that belongs to the class of glycinamides It is characterized by the presence of a fluorophenyl group, a methyl group, and a phenylsulfonyl group attached to the glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, methylamine, and phenylsulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with methylamine to form N-(2-fluorophenyl)-N-methylamine.
Sulfonylation: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the sulfonyl group can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)acetamide
- N-(2-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., acetamide vs. glycinamide) can lead to variations in chemical reactivity and biological activity.
- Unique Features: N-(2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of fluorophenyl, methyl, and phenylsulfonyl groups, which confer distinct properties compared to its analogs.
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-18(22(20,21)12-7-3-2-4-8-12)11-15(19)17-14-10-6-5-9-13(14)16/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEURNNJZEZEFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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